- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

95715-87-0 structure
商品名:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- インチ: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- ほほえんだ: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 229.13100
- どういたいしつりょう: 229.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- 互変異性体の数: 2
- トポロジー分子極性表面積: 55.8
じっけんとくせい
- 色と性状: Colorless to Yellow Liquid
- 密度みつど: 1.06 g/mL at 25 °C(lit.)
- ふってん: 67 °C/0.3 mmHg(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: n20/D 1.445(lit.)
- PSA: 55.84000
- LogP: 1.49520
- ようかいせい: 使用できません
- かんど: Air Sensitive
- ひせんこうど: D27 +103° (c = 1.0 in CHCl3)
- 光学活性: [α]23/D +90°, c = 1 in chloroform
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 37/39-26-36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Inert atmosphere,2-8°C
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-177025-0.05g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
AstaTech | 65394-1/G |
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |
95715-87-0 | 95% | 1g |
$60 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 98% | 100mg |
¥53.00 | 2024-04-23 | |
Ambeed | A193576-1g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
$25.0 | 2025-02-20 | |
abcr | AB169269- |
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; . |
95715-87-0 | 95% | €162.10 | 2022-12-28 | ||
Apollo Scientific | OR313059-5g |
(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected |
95715-87-0 | 97% | 5g |
£60.00 | 2025-02-20 | |
eNovation Chemicals LLC | Y1294694-5g |
(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 95% | 5g |
$275 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-25g |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 98% | 25g |
¥2812.00 | 2024-04-23 | |
Enamine | EN300-177025-1.0g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 95% | 1g |
$60.0 | 2023-05-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19110-5g |
(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |
95715-87-0 | 5g |
¥1426.0 | 2021-09-04 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
リファレンス
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serineSynthesis, 1997, (10), 1146-1150,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
リファレンス
- Efficient conversion of (S)-methionine into (R)-Garner aldehydeTetrahedron Letters, 1997, 38(38), 6779-6780,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinolSynthesis, 1998, (12), 1707-1709,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serineCarbohydrate Research, 2019, 474, 34-42,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
リファレンス
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluationMedChemComm, 2014, 5(11), 1693-1699,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
リファレンス
- Methods and intermediates for synthesizing SK1-I, United States, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
リファレンス
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitorsHeterocycles, 2008, 75(7), 1659-1671,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
リファレンス
- Grignard reactions to chiral oxazolidine aldehydesTetrahedron, 1996, 52(36), 11673-11694,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with NitroalkenesAdvanced Synthesis & Catalysis, 2016, 358(1), 34-40,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
リファレンス
- Synthesis of fluorescent lactosylceramide stereoisomersChemistry and Physics of Lipids, 2006, 142(1-2), 58-69,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
リファレンス
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesisJournal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
リファレンス
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivativesSynthesis, 2012, 44(2), 304-310,
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- D-Serine
- 2,2-Dimethoxypropane
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 関連文献
-
V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328
-
2. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975
-
Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297
-
Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454
-
5. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136
-
Gen Li,Mingliang Lou,Xiangbing Qi Org. Chem. Front. 2022 9 517
-
Xiao Wang,Zhiqiang Ma,Xiaolei Wang,Saptarshi De,Yuyong Ma,Chuo Chen Chem. Commun. 2014 50 8628
-
Sanjit Kumar Das,Gautam Panda RSC Adv. 2013 3 9916
-
Julien Michaux,Gilles Niel,Jean-Marc Campagne Chem. Soc. Rev. 2009 38 2093
-
Viraj A. Bhosale,Suresh B. Waghmode Org. Chem. Front. 2018 5 2442
95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

清らかである:99%/99%
はかる:25g/100g
価格 ($):265.0/874.0